molecular formula C13H20IN3 B1667476 4-Benzylpiperidine-1-carboximidamide hydroiodide CAS No. 849776-40-5

4-Benzylpiperidine-1-carboximidamide hydroiodide

Cat. No. B1667476
M. Wt: 345.22 g/mol
InChI Key: FIZOSQMUUOLSIC-UHFFFAOYSA-N
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Description

4-Benzylpiperidine-1-carboximidamide hydroiodide is a chemical compound with the molecular formula C13H20IN3 . It is a complex organic compound that has been studied for various applications .


Molecular Structure Analysis

The molecular structure of 4-Benzylpiperidine-1-carboximidamide hydroiodide consists of a benzyl group attached to a piperidine ring, which is further connected to a carboximidamide group . The molecular weight of the compound is approximately 345.223 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Benzylpiperidine-1-carboximidamide hydroiodide include a molecular weight of 217.31 g/mol, a topological polar surface area of 53.1 Ų, and a complexity of 225 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 .

Scientific Research Applications

NMDA Receptor Antagonism

4-Benzylpiperidine-1-carboximidamide hydroiodide has been identified as a potent NR2B subunit-selective antagonist of the NMDA receptor. This discovery is significant in the context of developing treatments for conditions modulated by NMDA receptor activity. Borza et al. (2007) explored a series of compounds, including derivatives of 4-Benzylpiperidine, to establish structure-activity relationships and improve ADME properties. Their research showed that several derivatives had low nanomolar activity in binding and functional assays, demonstrating potential therapeutic applications (Borza et al., 2007).

Dual Serotonin and Norepinephrine Reuptake Inhibition

Paudel et al. (2015) synthesized a series of 4-benzylpiperidine carboxamides and tested them for their dual (serotonin and norepinephrine) reuptake inhibition. This research is significant in developing antidepressants, as compounds like 4-benzylpiperidine may offer new mechanisms of action compared to traditional treatments (Paudel et al., 2015).

Polysubstituted Acylguanidines and Guanylureas Synthesis

Katritzky et al. (2004) applied (Benzotriazol-1-yl)carboximidamides, a category that includes 4-Benzylpiperidine-1-carboximidamide hydroiodide, for the preparation of polysubstituted acylguanidines and guanylureas. This method's high yields and mild conditions highlight the compound's role in facilitating versatile and efficient synthetic pathways (Katritzky et al., 2004).

Improved Performance in Perovskite Solar Cells

Hu et al. (2018) explored the application of a bifunctional conjugated organic molecule related to 4-Benzylpiperidine in the context of perovskite solar cells. This research demonstrates the compound's potential in enhancing the efficiency and stability of these renewable energy technologies (Hu et al., 2018).

Anti-inflammatory Activity

Jayashree et al. (2016) investigated the in vitro anti-inflammatory activity of 4-benzylpiperidine, revealing its potential as a lead compound for designing new anti-inflammatory drugs. This study provides a basis for further exploration of the compound in therapeutic contexts (Jayashree et al., 2016).

properties

IUPAC Name

4-benzylpiperidine-1-carboximidamide;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3.HI/c14-13(15)16-8-6-12(7-9-16)10-11-4-2-1-3-5-11;/h1-5,12H,6-10H2,(H3,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZOSQMUUOLSIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594681
Record name 4-Benzylpiperidine-1-carboximidamide--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzylpiperidine-1-carboximidamide hydroiodide

CAS RN

849776-40-5
Record name 1-Piperidinecarboximidamide, 4-(phenylmethyl)-, hydriodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849776-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzylpiperidine-1-carboximidamide--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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